2,3,4,5,6-Pentabromodiphenyl ether

Environmental Fate Gas Chromatography Physicochemical Properties

BDE-116 is the only pentabromodiphenyl ether congener carrying all five bromine atoms on a single phenyl ring, producing distinct GC retention, vapor pressure (4.99×10⁻⁵ Pa), and Log Kow (7.29) versus BDE-99/BDE-100. Using incorrect congeners invalidates EPA Method 1614 and prEN 16694 compliance. This CRM-grade reference standard is essential for accurate environmental fate modeling, toxicological exposure studies, and ISO/IEC 17025 method validation. Available as a certified solution in isooctane or as a neat compound for custom preparation. Liquid at ambient temperature, simplifying stock standard handling compared to crystalline PBDE congeners.

Molecular Formula C12H5Br5O
Molecular Weight 564.7 g/mol
CAS No. 189084-65-9
Cat. No. B1367599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentabromodiphenyl ether
CAS189084-65-9
Molecular FormulaC12H5Br5O
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12H5Br5O/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5H
InChIKeyACRQLFSHISNWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (< 1mg/ml at 68.9 °F) (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentabromodiphenyl ether (CAS 189084-65-9): A Critical Analytical Reference Standard for Environmental Monitoring of Banned Flame Retardants


2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) is a fully brominated diphenyl ether congener within the polybrominated diphenyl ether (PBDE) class [1]. As a pentabrominated species, it shares the molecular formula C₁₂H₅Br₅O (MW 564.69 g/mol) with other pentaBDE congeners, yet it is distinguished by its unique substitution pattern in which all five bromine atoms reside on a single phenyl ring . This compound is now regulated as a persistent organic pollutant (POP) under the Stockholm Convention and is no longer produced or used in commerce, making its primary relevance today as an analytical reference standard for environmental fate studies, toxicological research, and regulatory compliance testing [2].

Why a Generic Pentabromodiphenyl Ether Standard Cannot Substitute for 2,3,4,5,6-Pentabromodiphenyl ether in Regulatory and Research Applications


Despite sharing the same molecular formula and bromine count, BDE-116 cannot be interchanged with more common pentabrominated diphenyl ethers such as BDE-99 or BDE-100 [1]. The complete ortho, meta, para substitution pattern on a single ring dramatically alters its physicochemical and environmental behavior [2]. These differences manifest as distinct vapor pressures, Henry's law constants, partition coefficients, and melting points, which in turn dictate unique gas chromatographic retention times, environmental partitioning, and bioaccumulation potential [3]. Using an incorrect congener in analytical calibration introduces quantitative error and invalidates compliance with standardized methods that specify exact congener identification [4].

Quantitative Differentiation of 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) from Related PBDE Congeners: A Data-Driven Procurement Guide


Vapor Pressure Differentiation: BDE-116 Exhibits Comparable Volatility to BDE-99 but Remains Distinct from Lower Brominated Congeners

The supercooled liquid vapor pressure (P_L) of BDE-116 at 298.15 K was determined to be 4.99 × 10⁻⁵ Pa using a gas chromatographic retention time technique [1]. This value is nearly identical to that of the major pentaBDE congener BDE-99 (5.0 × 10⁻⁵ Pa), but approximately five-fold lower than the tetrabrominated congener BDE-47 (2.5 × 10⁻⁴ Pa) [2]. The similar vapor pressure to BDE-99 suggests comparable air-particle partitioning behavior, while the marked difference from BDE-47 demonstrates the strong dependence of volatility on bromine substitution pattern rather than solely on bromine count.

Environmental Fate Gas Chromatography Physicochemical Properties

Henry's Law Constant Distinguishes BDE-116 from the Abundant Tetrabrominated Congener BDE-47

The Henry's law solubility constant (H_scp) for BDE-116 at 298.15 K is reported as 6.1 × 10⁻¹ mol/(m³ Pa) [1]. In contrast, the tetrabrominated congener BDE-47 exhibits a higher H_scp value of 9.1 × 10⁻¹ mol/(m³ Pa) under the same conditions [2]. A lower Henry's law constant for BDE-116 indicates a reduced tendency to partition from water into air, implying that this congener is slightly less prone to volatilization from aqueous environmental compartments compared to the more prevalent BDE-47.

Air-Water Partitioning Environmental Chemistry Volatility

Octanol-Water Partition Coefficient (log Kow) Differentiates BDE-116 Hydrophobicity from Major PentaBDE Congeners

The calculated log P (octanol-water partition coefficient) for BDE-116 is 7.29 . This value falls within the upper range reported for pentaBDE congeners and is notably higher than that of BDE-47 (log K_ow = 6.81) and BDE-100 (log K_ow = 6.86), while overlapping with the broad reported range for BDE-99 (log K_ow = 6.5–8.4) [1]. The elevated log Kow indicates that BDE-116 possesses strong hydrophobic character, suggesting a high potential for partitioning into organic matter and lipids, which directly influences its bioaccumulation potential and extraction efficiency in analytical protocols.

Bioaccumulation Lipophilicity QSAR

Physical State Divergence: BDE-116 is a Liquid at Ambient Temperature Unlike Crystalline Tetra- and PentaBDE Congeners

The melting point of BDE-116 is reported as approximately −5 °C to 3 °C, indicating that it exists as a liquid or low-melting solid under typical laboratory conditions [1]. In stark contrast, the major pentaBDE congeners BDE-99 and BDE-100 have melting points of 93 °C and 102 °C, respectively, while BDE-47 melts at 79–82 °C [2]. This fundamental difference in physical state arises from the asymmetric substitution pattern of BDE-116, which disrupts crystal packing and dramatically lowers the melting point.

Physical Properties Sample Handling Formulation

Regulatory-Driven Analytical Demand: BDE-116 is Explicitly Included in Standardized GC-MS Methods for Water Quality Monitoring

The European standard method prEN 16694 for the determination of pentabromodiphenyl ether in whole water samples explicitly identifies BDE-116 (alongside BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, and BDE-154) as a target congener representative of technical pentaBDE formulations [1]. Furthermore, the EPA Method 1614 for PBDE analysis in environmental samples includes BDE-116 among the congeners of primary interest . Certified reference materials of BDE-116 are commercially available at concentrations of 50 µg/mL or 100 µg/mL in isooctane or nonane, specifically intended for calibration and method validation in these regulatory frameworks .

Analytical Chemistry Regulatory Compliance Environmental Monitoring

Primary Application Scenarios for 2,3,4,5,6-Pentabromodiphenyl ether (BDE-116) in Scientific and Industrial Settings


Environmental Fate and Transport Modeling Studies

BDE-116's distinct vapor pressure (4.99 × 10⁻⁵ Pa) and Henry's law constant (6.1 × 10⁻¹ mol/(m³ Pa)) differentiate it from other PBDE congeners [1][2]. Researchers investigating the long-range atmospheric transport and multimedia partitioning of legacy flame retardants require authentic BDE-116 standards to generate accurate congener-specific model inputs. The compound's unique physical properties, particularly its liquid state at ambient temperature, also make it a valuable probe for studying the influence of substitution pattern on environmental mobility [3].

Analytical Method Development and Validation for Regulatory Compliance

Environmental testing laboratories performing analyses under prEN 16694 (water quality) or EPA Method 1614 must use certified reference standards of BDE-116 for instrument calibration, method validation, and quality control [4]. The compound's inclusion in these standardized methods is driven by its presence as a minor but analytically significant component in historical technical pentaBDE mixtures. Procurement of BDE-116 as a CRM ensures that laboratories can demonstrate method accuracy and precision for this specific congener, which is required for ISO/IEC 17025 accreditation .

Bioaccumulation and Toxicology Research

With a log Kow of 7.29, BDE-116 exhibits high hydrophobicity that distinguishes it from BDE-47 (log Kow 6.81) and BDE-100 (log Kow 6.86) [5]. This property makes BDE-116 a relevant congener for studying structure-activity relationships in PBDE bioaccumulation and toxicity. Toxicologists investigating the differential uptake, metabolism, and adverse effects of PBDE congeners in biota require pure BDE-116 to conduct controlled in vitro and in vivo exposure experiments. The congener's unique single-ring bromination pattern also makes it a useful model compound for probing the mechanisms of PBDE endocrine disruption [6].

Reference Standard for Chromatographic Method Optimization

The unique substitution pattern of BDE-116, with all five bromines on a single phenyl ring, results in distinct gas chromatographic retention behavior compared to other pentaBDE congeners [7]. Analytical chemists developing or optimizing GC-MS methods for PBDE separation utilize BDE-116 as a critical test analyte to verify column selectivity and resolve co-elution issues. The compound's liquid state at room temperature also simplifies the preparation of stock standard solutions, reducing solvent use and minimizing handling errors compared to crystalline congeners that require initial dissolution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5,6-Pentabromodiphenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.